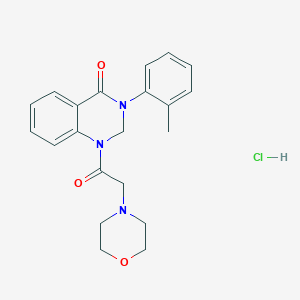
Diacetyl dihydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetyl dihydrazone is a chemical compound derived from diacetyl, a diketone, and hydrazine. It is known for its coordination properties and has been studied for various applications in chemistry, biology, and industry. The compound is characterized by the presence of two hydrazone groups, which contribute to its reactivity and versatility in forming complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions
Diacetyl dihydrazone can be synthesized through the condensation reaction of diacetyl (2,3-butanedione) with hydrazine hydrate. The reaction typically involves mixing diacetyl with an excess of hydrazine hydrate in an ethanol solution under nitrogen atmosphere. The mixture is stirred for several hours, during which the color changes, indicating the formation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
Diacetyl dihydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different hydrazine derivatives.
Substitution: The hydrazone groups can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various alkylating agents and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, azines, and metal complexes. These products are often characterized by their unique spectral properties and coordination behavior .
科学研究应用
作用机制
The mechanism of action of diacetyl dihydrazone involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer applications, the metal complexes can interfere with DNA replication and cell division, leading to cell death . The hydrazone groups also play a role in the compound’s reactivity, allowing it to participate in redox reactions and form reactive oxygen species .
相似化合物的比较
Diacetyl dihydrazone can be compared with other similar compounds, such as:
Diacetyl bis-hetarylhydrazones: These compounds also form complexes with metals and have similar coordination properties.
1,1′-Diacetylferrocene dihydrazone: This compound has been studied for its anticancer activity and forms stable complexes with palladium and platinum.
Diacetyl salicylaldehyde succinic acid dihydrazone: Known for its biological activity and coordination behavior.
This compound is unique due to its specific structure, which allows it to form a wide range of complexes with different metals, leading to diverse applications in various fields.
属性
CAS 编号 |
3457-52-1 |
|---|---|
分子式 |
C4H10N4 |
分子量 |
114.15 g/mol |
IUPAC 名称 |
(E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine |
InChI |
InChI=1S/C4H10N4/c1-3(7-5)4(2)8-6/h5-6H2,1-2H3/b7-3+,8-4+ |
InChI 键 |
KOOQXRKDBKHOEL-FCXRPNKRSA-N |
手性 SMILES |
C/C(=N\N)/C(=N/N)/C |
规范 SMILES |
CC(=NN)C(=NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


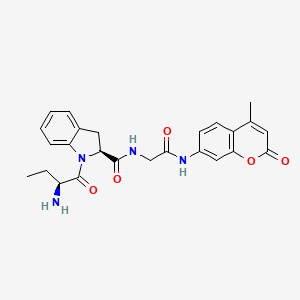

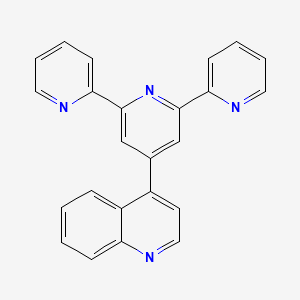
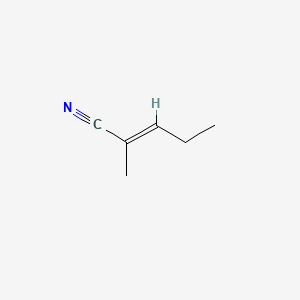
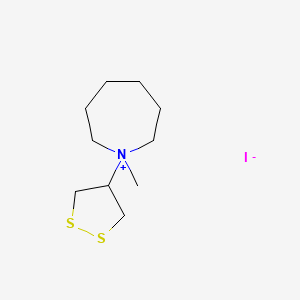
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
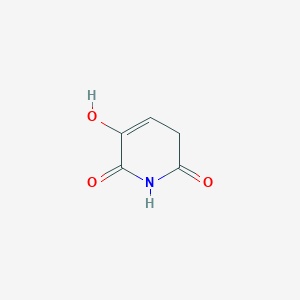
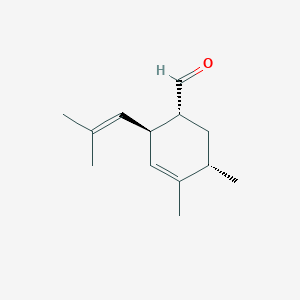
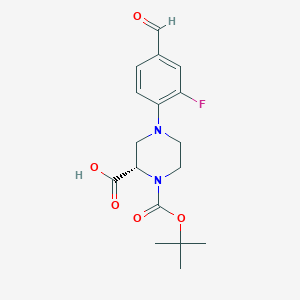
![6-Formyl-8-hydroxyindolo[3,2-b]carbazole](/img/structure/B13729340.png)
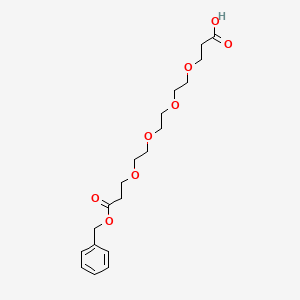
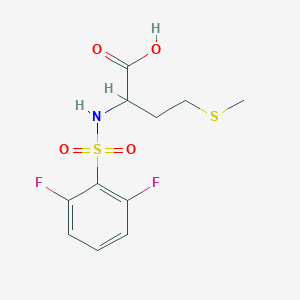
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)
